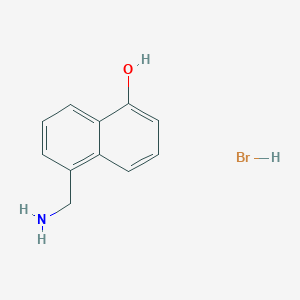
5-(Aminomethyl)naphthalen-1-ol hydrobromide
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-(Aminomethyl)naphthalen-1-ol hydrobromide typically involves the reaction of naphthalen-1-ol with formaldehyde and ammonium bromide under specific conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the aminomethyl group. The product is then purified through recrystallization to obtain the hydrobromide salt .
Analyse Chemischer Reaktionen
5-(Aminomethyl)naphthalen-1-ol hydrobromide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
5-(Aminomethyl)naphthalen-1-ol hydrobromide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)naphthalen-1-ol hydrobromide involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . This interaction can modulate various biochemical pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
5-(Aminomethyl)naphthalen-1-ol hydrobromide can be compared with other similar compounds, such as:
Naphthalen-1-ol: Lacks the aminomethyl group, resulting in different chemical properties and reactivity.
Naphthalen-2-ol: Has the hydroxyl group at a different position, leading to variations in its chemical behavior.
5-(Aminomethyl)naphthalen-2-ol: Similar structure but with the aminomethyl group at a different position, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
5-(aminomethyl)naphthalen-1-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.BrH/c12-7-8-3-1-5-10-9(8)4-2-6-11(10)13;/h1-6,13H,7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYQARUHAZXIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



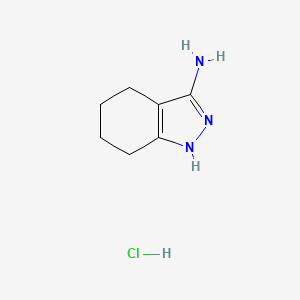
![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride](/img/structure/B1377296.png)

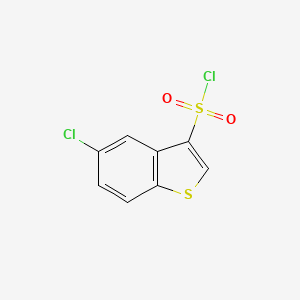
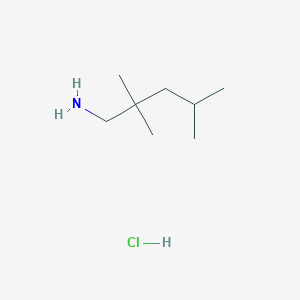

![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)
![2-Ethyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377306.png)
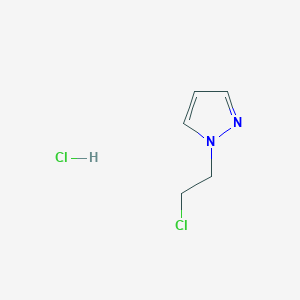

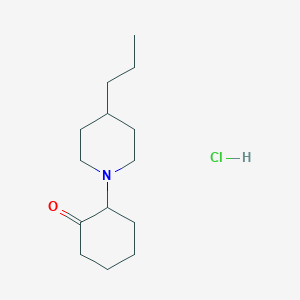

![2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377313.png)
